
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride (CDISF) is a chemical compound that has been widely studied for its potential applications in scientific research. CDISF is a sulfonyl fluoride derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to selectively inhibit a specific class of PTPs known as dual-specificity phosphatases (DUSPs). DUSPs are involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By selectively inhibiting DUSPs, 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has the potential to modulate cellular signaling pathways and provide insights into the role of these enzymes in disease.
Biochemical and Physiological Effects
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to exhibit a range of biochemical and physiological effects, including inhibition of DUSP activity, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. In addition, 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to exhibit anti-inflammatory effects in animal models of inflammatory disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is its selectivity for DUSPs, which allows for the specific modulation of cellular signaling pathways. However, 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to exhibit off-target effects, which can complicate data interpretation. In addition, the synthesis of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can be challenging, which can limit its availability for use in lab experiments.
Future Directions
There are several potential future directions for research on 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of interest is the development of more selective inhibitors of DUSPs, which could provide a more targeted approach for modulating cellular signaling pathways. In addition, further studies are needed to better understand the off-target effects of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride and to develop strategies for minimizing these effects. Finally, the potential therapeutic applications of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of diseases such as cancer and inflammatory disorders warrant further investigation.
Synthesis Methods
The synthesis of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the reaction of cyclopropylamine with 6,7-dimethoxyisoquinoline-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride gas to produce the final compound.
Scientific Research Applications
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a tool for studying the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. PTPs are enzymes that play a critical role in regulating cellular signaling, and dysregulation of PTP activity has been implicated in a range of diseases, including cancer, diabetes, and autoimmune disorders.
properties
IUPAC Name |
1-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-19-12-7-10-5-6-16(21(15,17)18)14(9-3-4-9)11(10)8-13(12)20-2/h7-9,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSVXXIVOGFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)F)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2808741.png)
![(Z)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2808743.png)
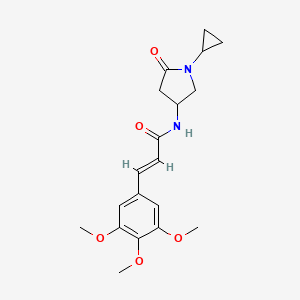
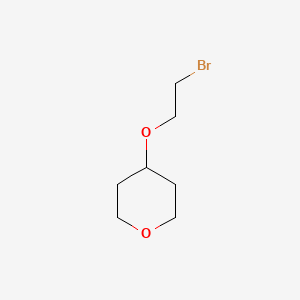
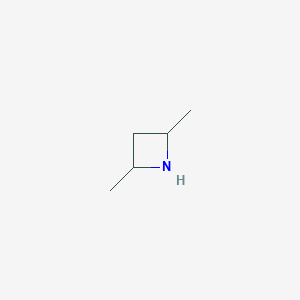
![Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2808749.png)
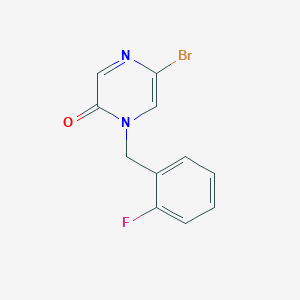
![8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2808751.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2808753.png)
![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808755.png)
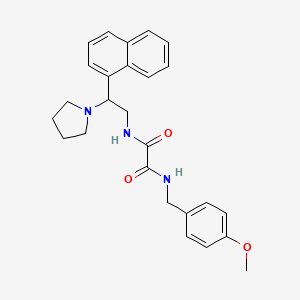
![3-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808758.png)
